molecular formula C6H10O2 B117201 1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone CAS No. 154615-31-3

1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone

Cat. No.: B117201
CAS No.: 154615-31-3
M. Wt: 114.14 g/mol
InChI Key: UDEQWTRHJXJBOU-RITPCOANSA-N
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Description

1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone is a chemical compound with the molecular formula C6H10O2. It is characterized by the presence of a cyclopropyl ring substituted with a hydroxymethyl group and an ethanone moiety. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method involves the reaction of a cyclopropylcarbinol with an oxidizing agent to introduce the ethanone functionality. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium or platinum complexes to facilitate the cyclopropanation and subsequent oxidation steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using cost-effective and scalable reagents. The process is optimized to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like alkoxides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structural features and functional groups. The cyclopropyl ring and hydroxymethyl group play crucial roles in its binding affinity and reactivity with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]methanol
  • 1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]propane
  • 1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]butanone

Uniqueness

1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone is unique due to its specific combination of a cyclopropyl ring with a hydroxymethyl and ethanone group This structural arrangement imparts distinct reactivity and properties compared to other similar compounds

Properties

IUPAC Name

1-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-4(8)6-2-5(6)3-7/h5-7H,2-3H2,1H3/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEQWTRHJXJBOU-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1C[C@@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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